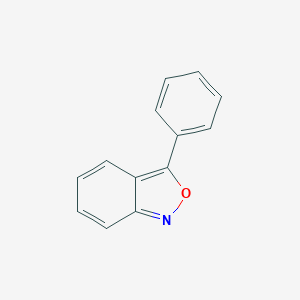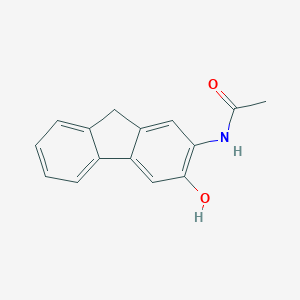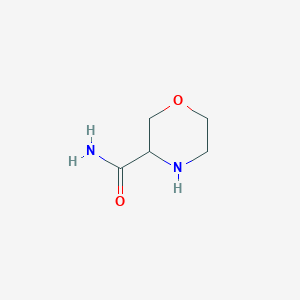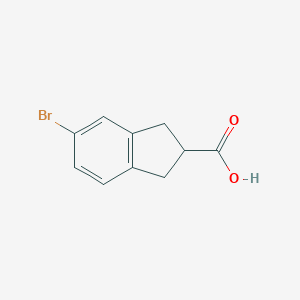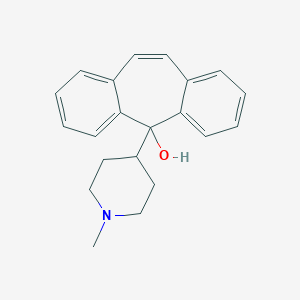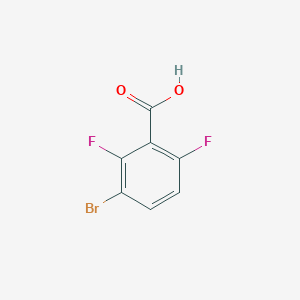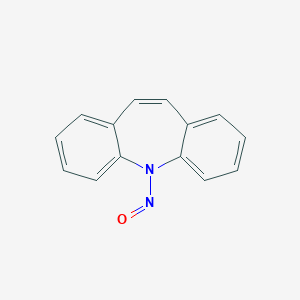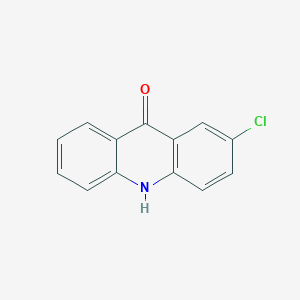
2-chloroacridin-9(10H)-one
Übersicht
Beschreibung
2-chloroacridin-9(10H)-one is a heterocyclic organic compound that belongs to the acridine family. Acridines are known for their diverse applications in various fields, including medicinal chemistry, material science, and industrial chemistry. The structure of this compound consists of an acridine core with a chlorine atom at the second position and a ketone group at the ninth position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloroacridin-9(10H)-one can be achieved through several methods. One common method involves the cyclization of 2-chlorobenzaldehyde with aniline in the presence of a catalyst such as polyphosphoric acid. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization.
Another method involves the chlorination of acridin-9(10H)-one using thionyl chloride or phosphorus pentachloride. The reaction is carried out in an inert solvent such as dichloromethane, and the product is isolated through filtration and purification.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, yield, and environmental considerations. Catalysts and solvents used in the synthesis are often recycled to minimize waste and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
2-chloroacridin-9(10H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound oxides using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of this compound can yield this compound alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom at the second position can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in dry solvents such as tetrahydrofuran or ethanol.
Substitution: Sodium methoxide, potassium tert-butoxide; reactions are performed in polar aprotic solvents like dimethyl sulfoxide or dimethylformamide.
Major Products Formed
Oxidation: this compound oxides
Reduction: this compound alcohols
Substitution: Various substituted acridines depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
2-chloroacridin-9(10H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex acridine derivatives. It is also employed in the study of reaction mechanisms and catalysis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent. Studies have shown that acridine derivatives can intercalate with DNA, disrupting cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases. Acridine-based compounds have been studied for their ability to inhibit enzymes and modulate biological pathways.
Industry: Utilized as a precursor in the production of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of 2-chloroacridin-9(10H)-one involves its interaction with biological molecules such as DNA and proteins. The compound can intercalate between DNA base pairs, disrupting the double helix structure and inhibiting DNA replication and transcription. This property makes it a potential candidate for anticancer and antimicrobial therapies.
At the molecular level, this compound can also inhibit enzymes by binding to their active sites, preventing substrate binding and catalysis. The specific molecular targets and pathways involved depend on the biological context and the specific acridine derivative used.
Vergleich Mit ähnlichen Verbindungen
2-chloroacridin-9(10H)-one can be compared with other similar compounds in the acridine family:
9-carboxyacridine: Contains a carboxyl group at the ninth position instead of a ketone group. It is used as a corrosion inhibitor and in the synthesis of pharmaceuticals.
9-methylacridine: Features a methyl group at the ninth position. It is employed in the production of dyes and as a fluorescent probe in biochemical studies.
9-aminoacridine: Has an amino group at the ninth position. It is known for its antimicrobial properties and is used in the treatment of infections.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
IUPAC Name |
2-chloro-10H-acridin-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO/c14-8-5-6-12-10(7-8)13(16)9-3-1-2-4-11(9)15-12/h1-7H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNLFUMVKGWEXBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(N2)C=CC(=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90331294 | |
| Record name | 2-chloroacridin-9(10H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90331294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7497-52-1 | |
| Record name | 7497-52-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406615 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-chloroacridin-9(10H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90331294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


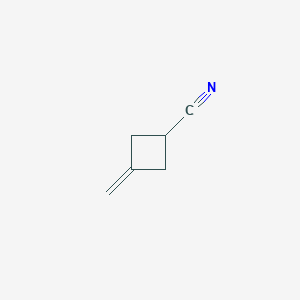
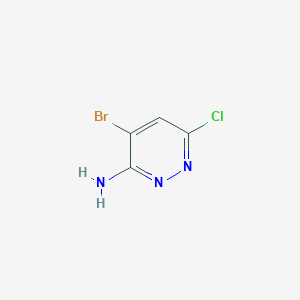
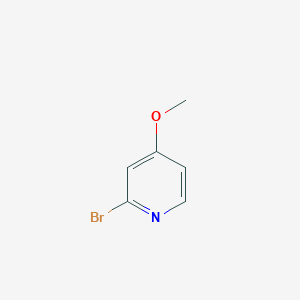
![[2-acetyloxy-1,2-bis(oxiran-2-yl)ethyl] acetate](/img/structure/B110603.png)

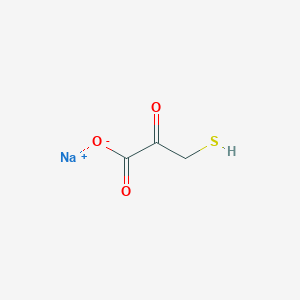
![Tert-butyl 7-benzyl-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B110615.png)
